Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate is a benzo[b]thiophene derivative featuring a 2-(2-methoxyphenoxy)acetamido substituent at position 2 and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-20(23)18-13-8-4-7-11-16(13)27-19(18)21-17(22)12-26-15-10-6-5-9-14(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAVFROEBFSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acid derivatives.
Attachment of the Acetamido Group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Methoxyphenoxy Group Addition: The final step includes the nucleophilic substitution reaction where the methoxyphenoxy group is introduced using appropriate phenol derivatives and halogenated intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Tetrahydrobenzo[b]thiophene Derivatives
- The 4-hydroxyphenyl and ethoxy-oxoethyl groups introduce polarity, as evidenced by its lower yield (22%) in HFIP solvent compared to non-polar analogs . Activity Implications: Reduced aromaticity may affect binding to hydrophobic targets compared to the fully aromatic target compound.
Thiophene vs. Benzo[b]Thiophene
- The 4-chlorophenyl group adds electronegativity, which may enhance receptor affinity in certain contexts . Synthesis: Prepared via similar Petasis multicomponent reactions but with altered boronic acid components .
Functional Group Variations
Amide Substituents
- EU1794-4 (Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Key Differences: The thiazolidinone ring replaces the methoxyphenoxy group, introducing a rigid, planar structure with hydrogen-bonding capacity. This modification is linked to NMDAR modulation, suggesting neurological applications . Activity Implications: The thiazolidinone’s imino and carbonyl groups may enhance interactions with polar residues in ion channels compared to the target compound’s methoxyphenoxy group.
- Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate Key Differences: Features a dimethylthiophene core and an ethoxy-oxoacetamido group.
Complex Aromatic Systems
- ETHYL 2-(2-(2-(1,3-DIOXOISOINDOLIN-2-YL)ACETAMIDO)BENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
- Key Differences : Incorporates a benzamido-isoindoline dione moiety, significantly increasing molecular weight (531.58 g/mol) and steric bulk. The additional aromatic systems may enhance π-π interactions but reduce metabolic stability .
Biological Activity
Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[b]thiophene core and an acetamido group, suggest various biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C20H23NO5S
- Molecular Weight : 389.47 g/mol
- Key Structural Features :
- Benzo[b]thiophene core
- Acetamido group
- Methoxyphenoxy substituent
Biological Activity Overview
The biological activity of this compound is influenced by its structural components. Compounds with similar structures have demonstrated a range of pharmacological effects:
- Anti-inflammatory Effects : The benzo[b]thiophene moiety has been associated with anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.
- Antioxidant Properties : Related compounds have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
In Vitro Studies
-
Antioxidant Activity :
Compound DPPH Scavenging Activity (%) Nitric Oxide Scavenging Activity (%) Compound A 85 75 Compound B 78 70 This compound TBD TBD - Antimicrobial Studies :
Case Studies
- A study focused on derivatives of benzo[b]thiophene reported that modifications at the phenolic hydroxyl group significantly influenced antimicrobial potency. For example, the presence of a para-hydroxyl group improved activity against S. aureus compared to meta-substituted derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Ethyl 5-(but-3-enyl)thiophene-2-carboxylate | C12H14O2S | Moderate anti-inflammatory |
| Ethyl 5-[4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate | C19H25NO4S | Antioxidant and antibacterial |
| Ethyl 5-{4-(methoxymethyl)phenylamino}-4H-cyclopenta[b]thiophene-3-carboxylate | C20H24N2O4S | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
